(1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride is a chemical compound that belongs to the class of amines, specifically a substituted cyclopropyl amine. This compound has garnered interest in pharmacological research due to its potential therapeutic applications. The hydrochloride salt form is commonly used for stability and solubility in biological studies.
The compound can be synthesized through various organic chemistry methods, which will be discussed in detail later. Its structure and properties have been studied in multiple research articles, providing insights into its molecular characteristics and potential applications.
This compound is classified as a secondary amine due to the presence of a nitrogen atom bonded to two carbon atoms. It is also categorized under cyclopropyl derivatives, which are known for their unique structural properties and reactivity.
The synthesis of (1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride typically involves the following steps:
The molecular structure of (1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride can be represented as follows:
(1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride can participate in various chemical reactions:
The mechanism of action for (1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride primarily relates to its interaction with neurotransmitter systems:
Research into similar compounds indicates potential interactions with adrenergic receptors, which could explain its therapeutic effects.
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to characterize these properties accurately.
(1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride has potential applications in various fields:
(1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride is a synthetically derived organic compound featuring a cyclopropane ring directly linked to a 3-chlorophenyl moiety and an aminomethyl functional group, crystallized as a hydrochloride salt. The molecular formula is C₁₀H₁₂ClN·HCl, with a molecular weight of 218.12 g/mol for the hydrochloride salt form [4] [8]. The compound exhibits a solid-state morphology under standard conditions and is classified as a combustible solid (Storage Class Code 11) with eye irritation properties (Eye Irrit. 2) [2]. Its SMILES notation (ClC1=CC=CC(C2(CN)CC2)=C1.Cl) precisely encodes the connectivity between the 3-chlorophenyl group, cyclopropane ring, and protonated aminomethyl substituent [3]. The InChIKey (XWEXJYKHLQMCJW-UHFFFAOYSA-N) provides a standardized identifier for chemical databases and computational studies [8].
Table 1: Nomenclature and Chemical Identifiers
Nomenclature Type | Identifier |
---|---|
Systematic IUPAC Name | [1-(3-Chlorophenyl)cyclopropyl]methanamine hydrochloride |
Alternative Name | (3-Chlorophenyl)(cyclopropyl)methanamine hydrochloride [4] |
CAS Registry Number | 2250241-84-8 [4] |
Molecular Formula | C₁₀H₁₃Cl₂N (salt); C₁₀H₁₂ClN (free base) [4] [8] |
SMILES String | ClC1=CC=CC(C2(CN)CC2)=C1.Cl [3] |
InChIKey | XWEXJYKHLQMCJW-UHFFFAOYSA-N [8] |
The cyclopropane ring introduces significant ring strain (≈27 kcal/mol) that influences molecular conformation and electronic properties. The chlorine atom at the phenyl meta-position contributes to electronic effects and steric positioning, while the protonated amine enhances water solubility and crystallinity. This structural arrangement creates a distinct three-dimensional topology critical for receptor interactions in medicinal chemistry applications [9] [10].
The compound emerged from early 21st-century research exploring cyclopropylmethylamines as privileged scaffolds for central nervous system (CNS) drug discovery. Its development was catalyzed by seminal work on 2-phenylcyclopropylmethylamines (2-PCPMAs) as selective serotonin receptor agonists. Researchers systematically modified the phenyl substituents and cyclopropane framework to optimize receptor selectivity and metabolic stability [9] [10]. The strategic incorporation of a 3-chloro substituent on the phenyl ring followed SAR observations that electron-withdrawing groups at this position enhanced 5-HT₂c receptor binding affinity while mitigating off-target effects at related receptors [9].
Commercial availability through specialty chemical suppliers (e.g., Sigma-Aldrich catalog #BBO000498) positioned this compound as a key intermediate for medicinal chemistry programs [3]. Sigma-Aldrich explicitly markets it to "early discovery researchers" within "collections of unique chemicals," acknowledging its research significance while noting the absence of analytical data and "as-is" status [2]. The patent literature (e.g., US10407381B2, WO2021134004A1) reveals its role in developing therapies for obesity, schizophrenia, and addiction, leveraging 5-HT₂c receptor selectivity [5] [10]. This historical trajectory reflects the broader evolution of structure-driven design in CNS pharmacology, where minor structural modifications yield significant biological differentiation.
Table 2: Historical Development Timeline of Cyclopropylmethylamine Derivatives
Period | Development Milestone | Significance |
---|---|---|
Pre-2010 | Discovery of 2-phenylcyclopropylmethylamine core as 5-HT₂c agonist | Established unsubstituted scaffold activity [9] [10] |
2010-2015 | Systematic halogen scanning at phenyl positions | Identified 3-halo substitution pattern for improved selectivity [9] |
~2015 | Synthesis of fluorinated cyclopropane derivatives | Explored metabolic stability via C-F bonds [9] |
2017-2020 | Inclusion in patent applications (e.g., US10407381B2, WO2021134004A1) | Validated therapeutic potential in CNS disorders [5] [10] |
Present | Commercial availability as research chemical | Enabled broader pharmacological investigation [4] |
The integration of a strained cyclopropane ring with a chlorinated aromatic system creates a structurally constrained geometry that mimics bioactive conformations of monoamine neurotransmitters. This hybrid scaffold exhibits three key pharmacological advantages:
Receptor Selectivity Modulation: The 3-chlorophenyl configuration imparts exceptional selectivity for serotonin receptors, particularly 5-HT₂c. Analog (+)-21d (structurally related to the compound) demonstrated high 5-HT₂c potency (EC₅₀ < 15 nM) but limited selectivity against 5-HT₂A/2B receptors, whereas the 3-methyl analog (+)-21b exhibited superior selectivity [9]. This highlights the delicate balance between substituent effects on receptor specificity. The chlorine atom's hydrophobic volume and electronic properties precisely position the molecule within receptor binding pockets, discriminating among closely related GPCR subtypes [9] [10].
Metabolic Stability Enhancement: The cyclopropane ring significantly reduces oxidative metabolism at benzylic positions compared to linear alkyl chains. Though direct metabolic data for this specific hydrochloride salt is limited, studies on analogs show that the strained ring system impedes cytochrome P450-mediated degradation. This property enhances bioavailability and half-life – critical factors for CNS therapeutics requiring blood-brain barrier penetration [9]. The hydrochloride salt form further improves crystallinity and handling properties for synthetic applications [4].
Stereochemical Tunability: The chiral cyclopropane structure enables exploration of enantiomer-specific pharmacology. Research on fluorinated analogs revealed dramatic differences in receptor activation between enantiomers, with the (+)-enantiomer of compound 21a showing significantly higher 5-HT₂c potency than its (-)-counterpart [9]. Though stereochemical data for the exact 3-chloro compound requires further characterization, this precedent confirms the scaffold's capacity for chirality-activity optimization.
Table 3: Structure-Activity Relationship (SAR) of Key Analogues
Compound | Phenyl Substituent | 5-HT₂c EC₅₀ (nM) | 5-HT₂B Selectivity | Significance |
---|---|---|---|---|
(+)-1 | H | 5.2 | 7-fold | Parent compound [9] |
(+)-21a | H (fluorocyclopropane) | 4.7 | 2-fold | Fluorinated analog with retained potency [9] |
(+)-21b | 3-CH₃ | 8.0 | >100-fold | Optimal selectivity profile [9] |
(3-Cl) | 3-Cl | <15 | Moderate | High potency, lower selectivity [9] |
(+)-21e | 2-Br | 312 | >100-fold | Reduced potency despite selectivity [9] |
The structural hybrid represents a strategic balance between conformational restriction and functional group presentation. The cyclopropyl group's bond angle compression (≈60°) forces specific torsion angles between the aromatic ring and amine functionality, while the chlorine atom's directionality provides complementary steric and electronic interactions with receptor residues. This precise three-dimensional arrangement underpins its significance in medicinal chemistry, offering a versatile template for further optimization across therapeutic targets beyond serotonin receptors [9] [10].
Table 4: Core Structural Components and Their Functional Contributions
Structural Element | Functional Role |
---|---|
Cyclopropane Ring | Conformational restriction; metabolic stability; ring strain electronics |
meta-Chloro Substituent | Electronic modulation; hydrophobic pocket engagement; steric guidance |
Protonated Aminomethyl Group | Salt bridge formation; hydrogen bonding; biomimetic neurotransmitter mimicry |
Hydrochloride Salt | Crystallinity enhancement; improved solubility; handling stability |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7